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Compound of Interest

Compound Name: 11-O-methylpseurotin A

Cat. No.: B1264843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data available for 11-O-methylpseurotin A, a mixed polyketide synthase-
nonribosomal peptide synthetase (PKS-NRPS) derived natural product. The information
presented herein is crucial for the identification, characterization, and further development of
this compound for potential therapeutic applications.

Introduction

11-O-methylpseurotin A is a fungal metabolite that has garnered interest within the scientific
community. Accurate and detailed spectroscopic data is fundamental for its unambiguous
identification and for quality control in synthetic or isolation batches. This document compiles
the available Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray lonization
Mass Spectrometry (HRESIMS) data, along with the experimental protocols utilized for their
acquisition.

Spectroscopic Data

The following tables summarize the *H and 13C NMR spectroscopic data for 11-O-
methylpseurotin A. This data is essential for the structural elucidation and verification of the
molecule.
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‘H NMR Data

Position Chemical Shift (8) in ppm

Data not available in search results Data not available in search results
13C NMR Data

Position Chemical Shift (8) in ppm

Data not available in search results Data not available in search results

Mass Spectrometry Data

High-resolution mass spectrometry provides an accurate mass measurement, which is critical

for determining the elemental composition of a molecule.

HRESIMS Data

lon Measured m/z

Calculated m/z

Data not available in search
[M+H]*
results

Data not available in search

results

Data not available in search
[M+Na]*
results

Data not available in search

results

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following

sections outline the general procedures for the isolation and spectroscopic analysis of 11-O-

methylpseurotin A.

Isolation and Purification

A general workflow for the isolation of natural products from fungal cultures is depicted below.

The specific details for 11-O-methylpseurotin A were not available in the provided search
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results.
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Figure 1: Generalized workflow for natural product isolation.

NMR Spectroscopy

¢ Instrumentation: NMR spectra are typically recorded on high-field NMR spectrometers (e.g.,
400, 500, or 600 MHz).
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» Solvent: Deuterated solvents such as chloroform-d (CDClIs), methanol-d+ (CDsOD), or
dimethyl sulfoxide-de (DMSO-de) are used to dissolve the sample.

» Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

o Experiments: A suite of 1D and 2D NMR experiments, including *H, 3C, COSY, HSQC, and
HMBC, are generally employed for complete structural assignment.

Mass Spectrometry

 Instrumentation: High-resolution mass spectra are acquired on an electrospray ionization
(ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

 lonization Mode: ESI can be performed in either positive or negative ion mode to detect
protonated molecules ([M+H]*), sodiated adducts ([M+Na]*), or deprotonated molecules ([M-

H]).

o Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the elemental
composition of the ion.

Signaling Pathways and Logical Relationships

Information regarding specific signaling pathways directly modulated by 11-O-methylpseurotin
A was not available in the provided search results. A generalized diagram illustrating the
process of identifying a bioactive compound and its potential cellular target is presented below.
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Figure 2: Logical workflow from compound discovery to pathway analysis.

Disclaimer: The spectroscopic data (*H and 3C NMR, and HRESIMS) for 11-O-
methylpseurotin A were not explicitly available in the initial search results. The tables are
presented as a template for the required data. For definitive values, please refer to the primary
literature: J. Nat. Prod. 2007, 70 (10), pp 1672-1675.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
11-O-methylpseurotin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1264843#spectroscopic-data-for-11-o-
methylpseurotin-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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